molecular formula C17H22ClN3O3 B1662303 DAU 5884 hydrochloride CAS No. 131780-48-8

DAU 5884 hydrochloride

Cat. No. B1662303
M. Wt: 351.8 g/mol
InChI Key: FDERDDSQHZRNGC-LIWIJTDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DAU 5884 hydrochloride is a competitive, potent, and selective M3 receptor antagonist . . It is synthetically derived .


Molecular Structure Analysis

The molecular formula of DAU 5884 hydrochloride is C17H22ClN3O3 . Its molecular weight is 351.83 Da . The compound is solid in form .


Physical And Chemical Properties Analysis

DAU 5884 hydrochloride is a solid substance . It is soluble in water up to 100 mM and in DMSO up to 100 mM . The compound has a molecular weight of 351.83 Da and a molecular formula of C17H22ClN3O3 .

Scientific Research Applications

  • Muscarinic M3 Receptor Antagonism

    • DAU 5884 hydrochloride is a competitive, potent, and selective M3 receptor antagonist . It has been used in the field of neuroscience and pharmacology .
    • It has been shown to inhibit muscle contractility and shows antiproliferative effects . It is also centrally active and active in vivo .
    • The outcomes obtained include the inhibition of muscle contractility and antiproliferative effects . The IC50 values are 8 - 131 nM against 0.3 nM [3H]NMS .
  • Blocking Cobrotoxin-Induced Transient A-Type K (+) Currents

    • The compound DAU 5884 has been used to block cobrotoxin-induced transient A-type K (+) currents in dorsal root ganglion neurons .

Safety And Hazards

DAU 5884 hydrochloride is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . During combustion, it may emit irritant fumes . It is recommended to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

Relevant Papers The compound has been mentioned in several papers. For instance, one study found that muscarinic M3 receptors mediate cholinergic synergism of mitogenesis in airway smooth muscle . Another study characterized muscarinic receptors in the guinea-pig uterus .

properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDERDDSQHZRNGC-LIWIJTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DAU 5884 hydrochloride

CAS RN

131780-47-7
Record name DAU 5884 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JE Nieto, B Morales, SZ Yamout… - American journal of …, 2013 - Am Vet Med Assoc
… Strips were incubated for 20 minutes with atropine or vehicle (A) or DAU 5884 hydrochloride or vehicle (B). After neostigmine or acetylcholine administration, the contractile activity was …
Number of citations: 15 avmajournals.avma.org
NV DiPatrizio, M Igarashi… - American Journal …, 2015 - journals.physiology.org
… The selective m 3 muscarinic acetylcholine receptor antagonist DAU 5884 hydrochloride (Tocris, Minneapolis, MN) or the selective m 1 mAchR antagonist pirenzepine dihydrochloride (…
Number of citations: 51 journals.physiology.org
B Waclawiková, A Bullock, M Schwalbe… - PLoS …, 2021 - journals.plos.org
… in the rat colon represent enhanced response of the ACh-induced contractility by (H) 100 μM 5-HI, which was significantly increased after adding (I) 100 nM DAU 5884 hydrochloride …
Number of citations: 21 journals.plos.org
NV DiPatrizio, M Igarashi, V Narayanaswami, C Murray… - 2015 - journals.physiology.org
… The selective m3 100 muscarinic acetylcholine receptor antagonist, DAU 5884 hydrochloride (Tocris, Minneapolis, MN, USA), 101 or the selective m1 mAchR antagonist, pirenzepine …
Number of citations: 0 journals.physiology.org
AK Sinha, C Lee, JC Holt - bioRxiv, 2023 - biorxiv.org
The peripheral vestibular system detects head position and movement through activation of vestibular hair cells (HCs) in vestibular end organs. HCs transmit this information to the CNS …
Number of citations: 3 www.biorxiv.org

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